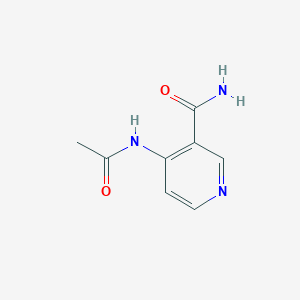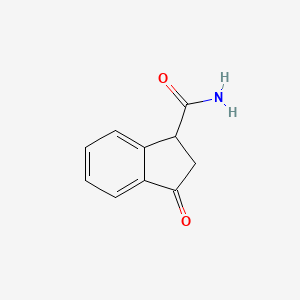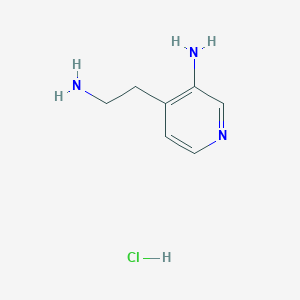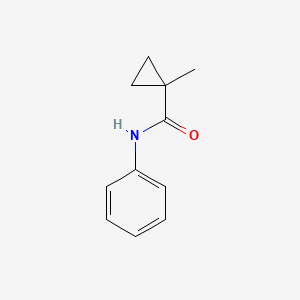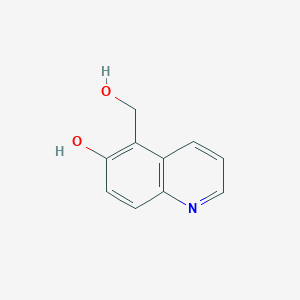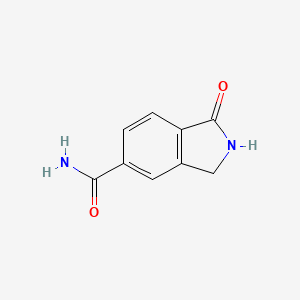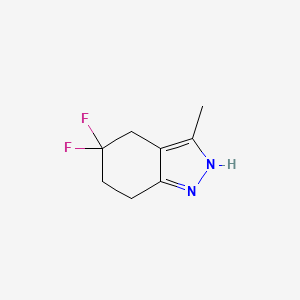![molecular formula C6H3ClFN3 B15071262 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with chlorine and fluorine atoms at the 4 and 7 positions, respectively. Its unique structure imparts distinct chemical properties, making it a valuable scaffold in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the target compound .
Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield. This approach involves the use of specific reaction conditions, such as controlled temperature and pressure, to facilitate the formation of the desired product .
化学反応の分析
Types of Reactions: 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki Coupling: Typical reagents are boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products: The major products formed from these reactions include substituted pyrrolopyrimidine derivatives, which can be further functionalized for various applications .
科学的研究の応用
4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Biology: The compound is used in the study of cellular signaling pathways and apoptosis mechanisms.
作用機序
The mechanism of action of 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can induce apoptosis in cancer cells and modulate immune responses in inflammatory diseases .
類似化合物との比較
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is structurally similar but lacks the fluorine atom at the 7 position.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Another related compound, which is a purine analog with antibacterial and antimycobacterial activities.
Uniqueness: 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine’s unique combination of chlorine and fluorine atoms enhances its binding affinity and selectivity for specific molecular targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C6H3ClFN3 |
|---|---|
分子量 |
171.56 g/mol |
IUPAC名 |
4-chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3ClFN3/c7-6-5-4(10-2-11-6)3(8)1-9-5/h1-2,9H |
InChIキー |
ROURMPCBSJROBA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




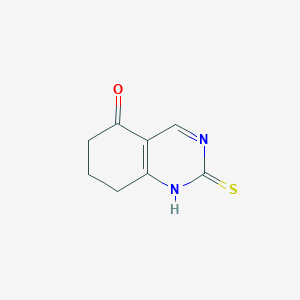

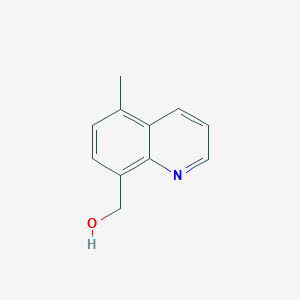
![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
